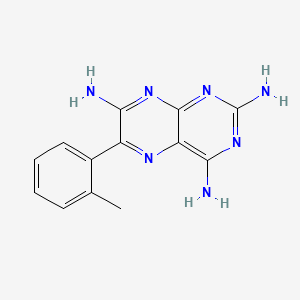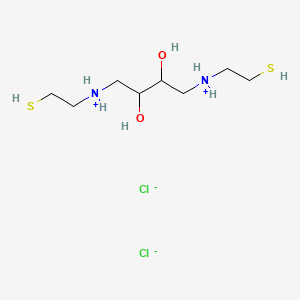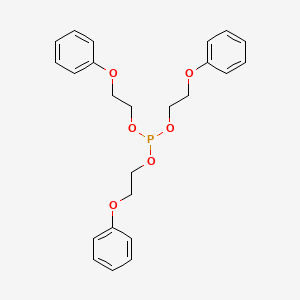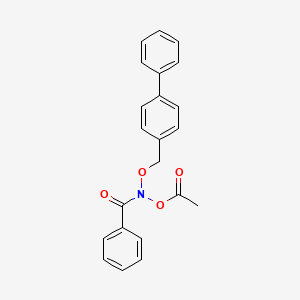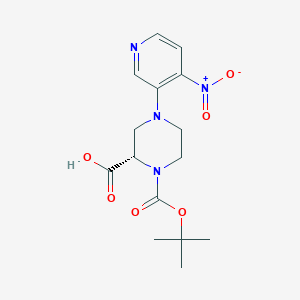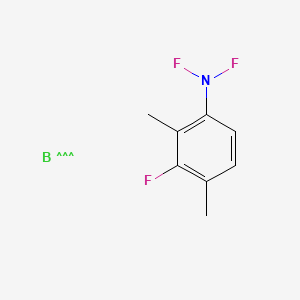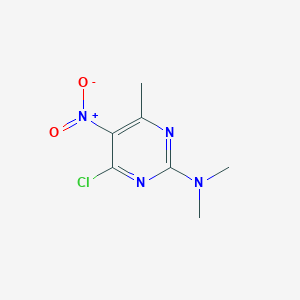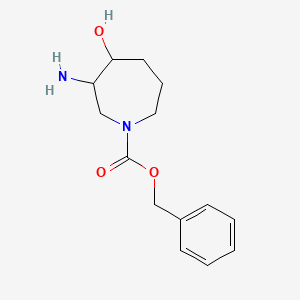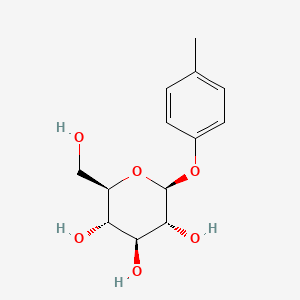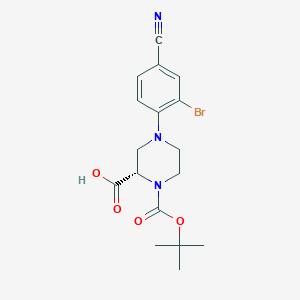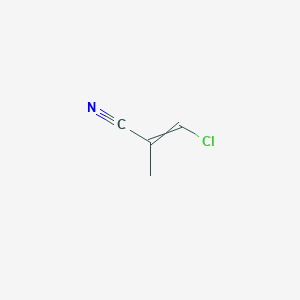
2-Propenenitrile, 3-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3-chloro-2-methyl-, also known as 3-chloromethacrylonitrile, is an organic compound with the molecular formula C₄H₄ClN and a molecular weight of 101.534 g/mol . This compound is characterized by the presence of a nitrile group (–C≡N) and a chlorine atom attached to a propenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Propenenitrile, 3-chloro-2-methyl- can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-methylpropene with a suitable nitrile source under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
2-Propenenitrile, 3-chloro-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: This compound can undergo polymerization to form polymers with unique properties.
Common reagents used in these reactions include halogenating agents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propenenitrile, 3-chloro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies have explored its potential as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: This compound is used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-chloro-2-methyl- involves its reactivity with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions lead to the formation of new chemical bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
2-Propenenitrile, 3-chloro-2-methyl- can be compared with other similar compounds, such as:
2-Propenenitrile, 2-chloro-: This compound has a similar structure but differs in the position of the chlorine atom.
3-Chloro-2-methyl-1-propene: This compound lacks the nitrile group but shares the propenyl and chlorine moieties.
The uniqueness of 2-Propenenitrile, 3-chloro-2-methyl- lies in its combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
10329-37-0 |
|---|---|
Molecular Formula |
C4H4ClN |
Molecular Weight |
101.53 g/mol |
IUPAC Name |
3-chloro-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-4(2-5)3-6/h2H,1H3 |
InChI Key |
SRNADAWHRWZEFE-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\Cl)/C#N |
Canonical SMILES |
CC(=CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
